![molecular formula C20H20N6O12 B14624276 Bis[2-(2,4-dinitroanilino)ethyl] butanedioate CAS No. 56820-39-4](/img/structure/B14624276.png)
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is a complex organic compound characterized by the presence of two 2,4-dinitroanilino groups attached to a butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate typically involves the reaction of 2,4-dinitroaniline with butanedioic acid derivatives under controlled conditions. One common method involves the use of organic acids in toluene, where 1-(2,4-dinitrophenyl)aziridine reacts to form esters of 2-(2,4-dinitroanilino)ethanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, the reduction of nitro groups may involve the use of hydrogen gas in the presence of a palladium catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield amines, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(2,4-dinitroanilino)ethyl] ether: Similar structure but with an ether linkage instead of a butanedioate backbone.
N-(2-methoxyethyl)-2,4-dinitroaniline: Contains a methoxyethyl group instead of the butanedioate backbone.
Uniqueness
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56820-39-4 |
|---|---|
Fórmula molecular |
C20H20N6O12 |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
bis[2-(2,4-dinitroanilino)ethyl] butanedioate |
InChI |
InChI=1S/C20H20N6O12/c27-19(37-9-7-21-15-3-1-13(23(29)30)11-17(15)25(33)34)5-6-20(28)38-10-8-22-16-4-2-14(24(31)32)12-18(16)26(35)36/h1-4,11-12,21-22H,5-10H2 |
Clave InChI |
HWFRYZWDUYEGSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOC(=O)CCC(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
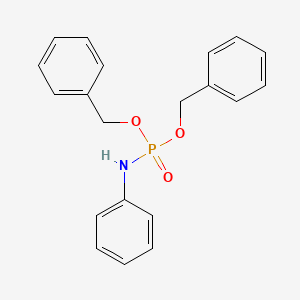
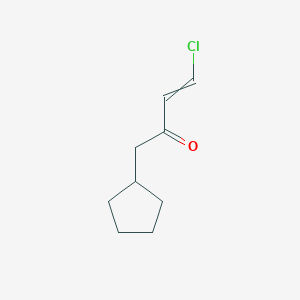

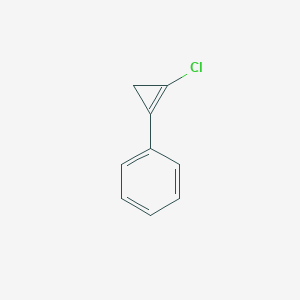
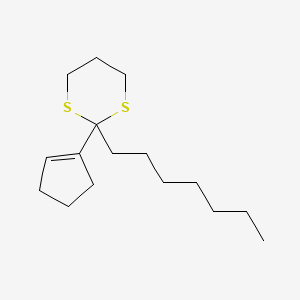
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
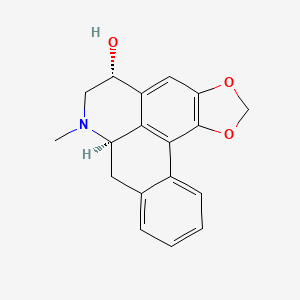
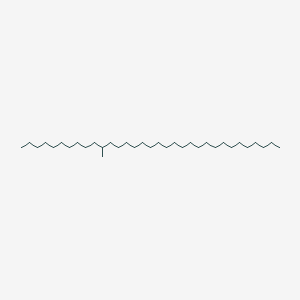
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
